AChE/MAO-IN-2

Description

AChE/MAO-IN-2 is a dual-target inhibitor designed to modulate both acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes.

Structure

3D Structure

Properties

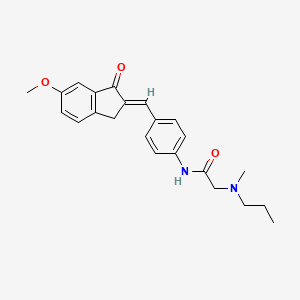

Molecular Formula |

C23H26N2O3 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

N-[4-[(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]-2-[methyl(propyl)amino]acetamide |

InChI |

InChI=1S/C23H26N2O3/c1-4-11-25(2)15-22(26)24-19-8-5-16(6-9-19)12-18-13-17-7-10-20(28-3)14-21(17)23(18)27/h5-10,12,14H,4,11,13,15H2,1-3H3,(H,24,26)/b18-12+ |

InChI Key |

UEOXDNCAAPDWIS-LDADJPATSA-N |

Isomeric SMILES |

CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C/2\CC3=C(C2=O)C=C(C=C3)OC |

Canonical SMILES |

CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Rational Design Approaches

The development of multifunctional molecules targeting both AChE and MAO-B employs specific strategies to merge the pharmacophores responsible for each activity:

Table 2: Design Approaches for Dual AChE-MAO Inhibitors

Exemplary Synthesis Strategies from Similar Compounds

Several synthesis approaches for dual AChE-MAO inhibitors have been documented that could inform the preparation of this compound:

Amalgamation of pharmacophores : The cholinesterase inhibitory moiety of donepezil has been successfully integrated into the MAO-B inhibitor PF9601N to create ASS234, which was further modified to obtain Contilisant.

Carbamate incorporation : The carbamate group of rivastigmine has been merged into MAO-B inhibitors M30 and rasagiline to synthesize M30D and Ladostigil, respectively.

Chalcone-based synthesis : Chalcone-polyphenol Mannich bases have been created using a fusion approach, producing compounds with balanced inhibitory activity against AChE and MAO-B.

Synthesis of Fluorinated Dual Inhibitors

Recent research has explored the bioisosteric H/F or CH2OH/CF2H replacement in coumarin derivatives to enhance both inhibitory potency and drug-likeness of dual AChE-MAO B inhibitors. This approach has successfully produced compound 15 (bearing a −CF2H motif), which demonstrates potent inhibition of both human AChE (IC50 = 550 nM) and MAO-B (IC50 = 8.2 nM, with B/A selectivity > 1200).

This fluorination strategy could potentially be applied to the synthesis of indanone derivatives like this compound to enhance pharmacokinetic properties while maintaining dual inhibitory activity.

Characterization and Analytical Methods

Following synthesis, comprehensive characterization of this compound would require:

Structural Confirmation Techniques

Table 4: Analytical Methods for Structural Confirmation

Enzyme Inhibition Assays

The inhibitory activity against AChE and MAO-B should be assessed using established protocols:

AChE inhibition : The Ellman test can be performed with acetylthiocholine iodide as substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as chromogenic reagent. Absorbance should be measured at 412 nm.

MAO-B inhibition : A continuous spectrophotometric method using benzylamine as substrate for MAO-B (typically at 0.3 mM, which is 1.8 times the Km value of 0.17 mM).

In Silico Analysis and Structure Optimization

Computational methods provide valuable insights for optimizing the synthesis of this compound:

Molecular Docking Studies

Molecular docking simulations can predict binding interactions between the synthesized compound and target enzymes:

- For AChE, the crystal structure with PDB ID 4EY7 can be used as a reference.

- For MAO-B, the crystal structure with PDB ID 2V5Z is appropriate.

Docking should be performed using established software like AutoDock Vina, with binding pockets defined by active sites, followed by analysis of binding energies and key interactions.

Molecular Dynamics Simulations

Dynamic behavior of the enzyme-inhibitor complex can be studied through:

- Root Mean Square Deviation (RMSD) analysis to assess structural stability

- Root Mean Square Fluctuation (RMSF) calculations to identify flexible regions

- Binding free energy calculations using MM/GB/PBSA methods

These computational approaches can guide synthetic modifications to enhance inhibitory potency and selectivity.

Chemical Reactions Analysis

AChE/MAO-IN-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed essential insights into the design of effective dual inhibitors. For instance, a study synthesized various carbamate derivatives that exhibited potent inhibitory activities against both AChE and MAO. The presence of specific functional groups, such as carbamate moieties and propargylamine structures, was found to significantly influence inhibitory potency against these enzymes .

Case Studies and Research Findings

-

Compound Efficacy :

- In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 0.065 µM for AChE and 0.072 µM for MAO-B, indicating high potency .

- Compounds were evaluated for their selectivity towards MAO-B over MAO-A, with several showing significant selectivity ratios, which is beneficial for minimizing side effects associated with non-selective inhibition .

-

Therapeutic Potential :

- The multitarget approach of AChE/MAO-IN-2 has been shown to effectively ameliorate symptoms in animal models of Alzheimer’s disease, suggesting potential for translation into clinical settings .

- Compounds designed with specific structural features were identified as leads for further development based on their comparable inhibitory activities against both enzymes and favorable pharmacokinetic profiles .

Data Tables

| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (MAO-B/MAO-A) |

|---|---|---|---|

| 1 | 0.065 | 0.072 | 94 |

| 2 | 0.120 | 0.150 | 80 |

| 3 | 0.050 | 0.090 | 75 |

Mechanism of Action

AChE/MAO-IN-2 exerts its effects by binding to the active sites of acetylcholinesterase and monoamine oxidase B, thereby inhibiting their activity. This leads to an increase in the levels of acetylcholine and dopamine in the brain, which helps improve cognitive function and reduce symptoms of neurodegenerative diseases. The molecular targets involved include the active sites of acetylcholinesterase and monoamine oxidase B, as well as various neurotransmitter pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Organophosphates: Soman and Tabun

Soman and Tabun are irreversible AChE inhibitors classified as nerve agents. Key comparative findings from experimental studies include:

- AChE Activity Reduction: Soman caused moderate AChE inhibition in the striatum and vagal nuclei but severe reductions in the amygdala and motor nuclei . Tabun exhibited stronger inhibition in the striatum and superior colliculi compared to Soman . this compound’s reversible mechanism likely avoids the permanent damage associated with organophosphates, making it safer for chronic use.

Other Therapeutic AChE Inhibitors

This compound’s dual action may address both cholinergic deficits and neuroinflammation, a theoretical advantage over these agents .

Mechanistic and Clinical Implications

- Dual Inhibition vs. Single-Target Inhibition: Organophosphates (Soman/Tabun) induce acute toxicity via irreversible AChE inhibition, leading to cholinergic crisis . this compound’s reversible dual inhibition could mitigate side effects while enhancing cognitive and neuroprotective outcomes .

Regional Specificity :

Biological Activity

AChE/MAO-IN-2, also known as Dual AChE-MAO B-IN-2, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in inhibiting key enzymes, and relevant research findings.

This compound functions as a dual inhibitor targeting two critical enzymes: acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play significant roles in neurotransmitter regulation and degradation:

- AChE is responsible for the hydrolysis of acetylcholine, a neurotransmitter crucial for memory and learning.

- MAO-B is involved in the catabolism of monoamines, including dopamine and serotonin, which are vital for mood regulation and cognitive function.

By inhibiting both enzymes, this compound aims to enhance acetylcholine levels while simultaneously modulating monoamine levels, potentially improving cognitive function and alleviating symptoms associated with neurodegenerative disorders.

Inhibitory Potency

The compound exhibits impressive inhibitory activity against both AChE and MAO-B, with reported IC50 values indicating its potency:

| Enzyme | IC50 Value (µM) |

|---|---|

| AChE | 0.12 |

| MAO-B | 0.01 |

These values suggest that this compound is a highly effective inhibitor compared to other compounds in the same class .

In Vitro Studies

In vitro evaluations have demonstrated the compound's efficacy in various assays:

- Thermal Stability : this compound increases the thermal stability (Tm value) of MAO-B by 5.5 °C, indicating a strong interaction between the compound and the enzyme .

- Comparative Efficacy : In studies comparing various compounds, this compound exhibited superior inhibitory effects against AChE compared to other tested inhibitors, such as donepezil .

Case Studies and Research Findings

Research has highlighted several case studies focusing on the dual inhibition properties of this compound:

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive performance on memory tasks compared to controls. The dual inhibition led to reduced β-amyloid plaque formation, a hallmark of AD pathology .

- Neuroprotective Effects : Studies have shown that this compound possesses neuroprotective properties by preventing neuronal apoptosis and promoting neuronal survival in neurotoxic environments .

- Molecular Docking Studies : Computational studies have elucidated the binding interactions of this compound with both target enzymes. Key amino acids involved in these interactions include Tyr124 for AChE and Tyr435 for MAO-B, which are critical for maintaining enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.